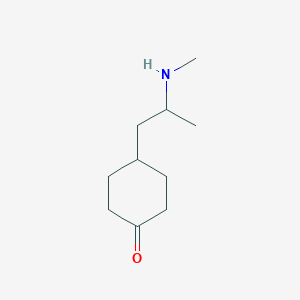

4-(2-Methylaminopropyl) cyclohexanone

货号:

B8556967

分子量:

169.26 g/mol

InChI 键:

DVVIATGJGLBWQI-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

4-(2-Methylaminopropyl)cyclohexanone is a cyclohexanone derivative featuring a methylaminopropyl substituent at the 4-position of the cyclohexanone ring. Cyclohexanone derivatives are widely explored for their applications in pharmaceuticals, materials science, and organic synthesis due to their reactive ketone group and tunable substituents .

属性

分子式 |

C10H19NO |

|---|---|

分子量 |

169.26 g/mol |

IUPAC 名称 |

4-[2-(methylamino)propyl]cyclohexan-1-one |

InChI |

InChI=1S/C10H19NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h8-9,11H,3-7H2,1-2H3 |

InChI 键 |

DVVIATGJGLBWQI-UHFFFAOYSA-N |

规范 SMILES |

CC(CC1CCC(=O)CC1)NC |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Amino-Substituted Cyclohexanones

- 4-(Methyl-n-Butylamino)-4-(m-hydroxyphenyl)cyclohexanone ethylene ketal hydrochloride (): Structure: Contains a methyl-n-butylamino group and a hydroxylated aromatic ring. Properties/Applications: Demonstrated analgesic activity in mice and physical dependence studies in monkeys. The aromatic hydroxyl group may enhance receptor binding in biological systems. Comparison: Unlike 4-(2-Methylaminopropyl)cyclohexanone, this compound has a larger n-butyl chain and an ethylene ketal, which likely improve metabolic stability but reduce solubility.

Alkyl-Substituted Cyclohexanones

- 2,6-Bis-(benzylidene)-4-(tert-butyl)cyclohexanone (M1) (): Structure: Features bulky tert-butyl and aromatic benzylidene groups. Synthesis: Condensation of 4-(tert-butyl)cyclohexanone with benzaldehyde under alkaline conditions. Properties: The aromatic groups increase rigidity and thermal stability, making it suitable for polymer applications. Comparison: The methylaminopropyl group in 4-(2-Methylaminopropyl)cyclohexanone offers greater polarity compared to M1’s hydrophobic tert-butyl substituent.

- 3-Methyl-2-cyclohexanone (Nutclone) (): Structure: A simple methyl-substituted cyclohexanone. Properties: Exhibits a nutty, caramel-like odor (FEMA-3360), used in flavoring. Comparison: The absence of an amine group in Nutclone limits its utility in pharmaceutical contexts but highlights how minor substituents alter sensory properties.

Functionalized Cyclohexanones

- Cyclohexanone Diethyl Acetal (Rhumytal) (): Structure: Acetal-protected cyclohexanone. Properties: Rhum-like aroma (FEMA-4516), used in fragrances. Comparison: Acetalization masks the ketone’s reactivity, whereas 4-(2-Methylaminopropyl)cyclohexanone retains its ketone for further chemical modifications.

Liquid Crystal Derivatives ():

- Examples: 4-[trans-4-(trans-4-Pentylcyclohexyl)cyclohexyl]cyclohexanone. Properties: Trifluoromethoxy substituents enhance thermal stability and electro-optical performance in liquid crystal displays (LCDs). Comparison: The methylaminopropyl group in 4-(2-Methylaminopropyl)cyclohexanone may disrupt mesophase formation but could introduce chiral centers for asymmetric synthesis.

Physicochemical and Application Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。